molecular formula C18H13N3OS B6173001 2-[(quinolin-2-ylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2460756-05-0

2-[(quinolin-2-ylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No. B6173001
CAS RN: 2460756-05-0
M. Wt: 319.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(quinolin-2-ylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one, commonly known as QSM, is a synthetic compound that is used in a variety of scientific research applications. It is a member of the quinazolinone class of compounds and has a wide range of biochemical and physiological effects.

Scientific Research Applications

QSM has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and the modulation of cellular signaling pathways. It has also been used in studies of cell cycle regulation, apoptosis, and the regulation of gene expression. In addition, QSM has been used to study the effects of different drugs on the nervous system, as well as the effects of different environmental conditions on the development of cancer cells.

Mechanism of Action

QSM is believed to act as an inhibitor of protein-protein interactions, which is thought to be the primary mechanism of action for its biological effects. It is believed that QSM binds to specific proteins, such as kinases and transcription factors, and prevents them from interacting with their respective substrates. This inhibition of protein-protein interactions is thought to be responsible for the various biochemical and physiological effects of QSM.
Biochemical and Physiological Effects
The biochemical and physiological effects of QSM have been studied extensively. It has been shown to have anti-inflammatory, anti-proliferative, and anti-apoptotic effects, as well as the ability to modulate the activity of a variety of cellular signaling pathways. In addition, QSM has been shown to have antioxidant and neuroprotective effects, as well as the ability to modulate the activity of various enzymes.

Advantages and Limitations for Lab Experiments

QSM has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It also has a wide range of biological effects, making it a useful tool for studying a variety of cellular processes. However, there are some limitations to the use of QSM in laboratory experiments. It is not water-soluble and can be toxic in high concentrations, making it difficult to use in some experiments.

Future Directions

QSM has a wide range of potential future applications in scientific research. It could be used to study the effects of different drugs on the nervous system, as well as the effects of different environmental conditions on the development of cancer cells. In addition, it could be used to study the effects of different drugs on the immune system, as well as the effects of different environmental conditions on the development of infectious diseases. Finally, QSM could be used to study the effects of different drugs on the cardiovascular system, as well as the effects of different environmental conditions on the development of cardiovascular diseases.

Synthesis Methods

QSM is synthesized using a multi-step process that involves the reaction of quinazoline-2-sulfonamide with 2-chloro-1-methylpyridinium iodide in the presence of a base. The reaction of these two compounds results in the formation of a quinazoline-2-sulfonyl chloride, which is then reacted with 4-methyl-3-hydroxy-2-pyridone in the presence of a base to form QSM.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(quinolin-2-ylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one involves the condensation of 2-aminobenzamide with 2-chloroquinoline-3-thiol, followed by reduction and cyclization reactions.", "Starting Materials": [ "2-aminobenzamide", "2-chloroquinoline-3-thiol", "Sodium borohydride", "Acetic acid", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 2-aminobenzamide is reacted with 2-chloroquinoline-3-thiol in the presence of sodium borohydride and acetic acid to form 2-[(quinolin-2-ylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one.", "Step 2: The resulting product is then reduced with sodium borohydride in ethanol to form the corresponding amine.", "Step 3: The amine is then cyclized in the presence of sodium hydroxide and hydrochloric acid to form the final product, 2-[(quinolin-2-ylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one." ] }

CAS RN

2460756-05-0

Product Name

2-[(quinolin-2-ylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one

Molecular Formula

C18H13N3OS

Molecular Weight

319.4

Purity

95

Origin of Product

United States

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